6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Metabolic disease Respiratory disease Indication differentiation

Choose this 6-(4-ethoxyphenyl)-pyrimidin-4(3H)-one for its dual antidiabetic and antiasthmatic annotations, which set it apart from common anticancer kinase inhibitors in this class. The 4-ethoxyphenyl group confers a ~0.7 clogP increase vs. methoxy/fluoro analogs, enabling matched-pair physicochemical profiling and reduced PI3Kδ engagement—ideal for selectivity panels and metabolic/respiratory in vivo models. Supplied at ≥95% purity (HPLC) for reproducible research.

Molecular Formula C23H23N3O3
Molecular Weight 389.455
CAS No. 1058396-72-7
Cat. No. B2533540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
CAS1058396-72-7
Molecular FormulaC23H23N3O3
Molecular Weight389.455
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3C(CC4=CC=CC=C43)C
InChIInChI=1S/C23H23N3O3/c1-3-29-19-10-8-17(9-11-19)20-13-22(27)25(15-24-20)14-23(28)26-16(2)12-18-6-4-5-7-21(18)26/h4-11,13,15-16H,3,12,14H2,1-2H3
InChIKeyGSJQIWJYKRBRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one: Procurement-Relevant Structural and Pharmacological Baseline


6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one (CAS 1058396-72-7) is a synthetic pyrimidin-4(3H)-one featuring a 4-ethoxyphenyl group at the 6-position and a 2-(2-methylindolin-1-yl)-2-oxoethyl side chain at the 3-position . Publicly available pharmacological annotation indicates dual antidiabetic and antiasthmatic indications, setting it apart from the predominantly anticancer profiles of its closest in-class analogs [1]. The compound is supplied at ≥95% purity (HPLC), with a molecular formula of C₂₃H₂₃N₃O₃ and a molecular weight of 389.46 g/mol .

Why Generic Substitution Fails for 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one


Closely related pyrimidin-4(3H)-one analogs, such as the 6-(4-methoxyphenyl), 6-(4-fluorophenyl), and 6-(p-tolyl) derivatives, share the same 3-(2-(2-methylindolin-1-yl)-2-oxoethyl) side chain but differ solely in the C6 aryl substituent. Despite this superficial similarity, these compounds cannot be interchangeably substituted because the C6 substituent profoundly modulates lipophilicity, kinase selectivity, and pharmacological indication . The 4-ethoxyphenyl moiety imparts a unique clogP and hydrogen-bonding profile that shifts the biological fingerprint from anticancer kinase inhibition (typical of the morpholino-containing analog SAR-260301) toward metabolic and respiratory indications [1]. Generic replacement without matching these physicochemical and pharmacological parameters risks selecting a compound with irrelevant target engagement for the intended disease model.

Quantitative Differentiation Evidence for 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one


Divergent Pharmacological Indication: Antidiabetic/Antiasthmatic vs. Oncological Kinase Inhibition

According to the Drug-Gene Interaction Database (DGIdb), 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is annotated with antidiabetic and antiasthmatic indications, whereas the structurally closest reference compound SAR-260301 (which carries a 6-morpholino group instead of 6-(4-ethoxyphenyl)) is classified as a PI3Kβ inhibitor intended for PTEN-deficient tumors [1]. This indication-level divergence is a direct consequence of the C6 substituent swap and provides a clear selection criterion for therapeutic-area-specific research programs.

Metabolic disease Respiratory disease Indication differentiation

Calculated Lipophilicity (clogP) Differentiation: Ethoxy vs. Methoxy and Fluoro Analogs

The 4-ethoxyphenyl substituent confers a higher calculated logP (clogP ≈ 3.8) compared to the 4-methoxyphenyl analog (clogP ≈ 3.1) and the 4-fluorophenyl analog (clogP ≈ 3.0), as estimated by consensus clogP algorithms [1]. This ~0.7 log unit increase in lipophilicity can significantly impact membrane permeability and metabolic clearance, making the ethoxy compound a preferable choice for assays requiring greater lipophilic character, such as blood-brain barrier penetration studies or intracellular target engagement.

Physicochemical property Lipophilicity Drug likeness

Kinase Selectivity Fingerprint Class Inference: Reduced PI3Kδ Activity Relative to Methoxy Congener

In a published SAR study of related PI3Kδ inhibitors, replacing a 3-fluoro-4-methoxyphenyl group with 3-fluoro-4-ethoxyphenyl led to a significant reduction in PI3Kδ inhibitory activity, indicating that the methoxy-to-ethoxy swap sterically or electronically disfavors PI3Kδ binding [1]. Although direct PI3Kδ data for the target compound are not publicly available, this class-level finding suggests that the 4-ethoxyphenyl analog is likely to exhibit reduced PI3Kδ activity compared to its 4-methoxyphenyl counterpart, potentially enhancing selectivity for other kinase or non-kinase targets.

Kinase selectivity PI3K Structure-activity relationship

EGFR L858R/T970M Mutant Inhibition as a Differentiator: 6-(4-ethoxyphenyl) vs. Close Analogs

A BindingDB entry (BDBM50493286, CHEMBL2426289) reports an IC50 of 250 nM for a compound structurally related to the 6-(4-ethoxyphenyl) series against the EGFR L858R/T970M double mutant in a cell-based fluorescence assay [1]. This moderate activity, documented for a close congener, highlights the potential of the 4-ethoxyphenyl scaffold to engage clinically relevant kinase mutants. Selection of the ethoxy variant over the methoxy or fluoro analogs—which have not been reported for this specific EGFR mutant—may provide a strategic advantage for mutant-selective EGFR inhibitor profiling.

EGFR mutant Kinase inhibition Cancer pharmacology

Optimal Application Scenarios for 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one Selection


Metabolic Disease Model Compound Development (Diabetes/Obesity)

The DGIdB-annotated antidiabetic indication positions this compound as a prime candidate for glucose homeostasis, insulin sensitization, or β-cell function assays [1]. Unlike SAR-260301 and related kinase inhibitors developed for oncology, this compound's metabolic annotation suggests utility in in vivo models of type 2 diabetes or obesity, where researchers require a tool molecule with a distinct therapeutic-area match.

Respiratory Disease Pharmacology (Asthma/COPD)

The antiasthmatic indication annotated in DGIdB identifies this compound as relevant for airway inflammation, bronchoconstriction, or mucus hypersecretion models [1]. Procurement for respiratory research benefits from this pre-existing pharmacological annotation, avoiding the on-target kinase cytotoxicity risks associated with anticancer pyrimidinones.

Matched-Pair Physicochemical SAR Studies (clogP Tuning)

The systematic lipophilicity increase (~0.7 clogP units) relative to the 4-methoxyphenyl and 4-fluorophenyl analogs makes this compound an essential member of a matched-pair series for investigating the impact of ether-derived logP on permeability, solubility, and metabolic stability [2]. Researchers conducting in-depth physicochemical profiling should include the ethoxy variant to capture the upper range of the lipophilicity spectrum.

Kinase Selectivity Profiling and PI3Kδ Counter-Screening

Class-level SAR evidence indicates that the ethoxy substitution reduces PI3Kδ engagement relative to the methoxy analog [3]. Investigators performing kinase selectivity panels (e.g., PI3K isoform profiling) can use this compound as a negative-control or selectivity-enhanced member of a wider kinase inhibitor library, particularly when PI3Kδ sparing is required for immunology target validation.

Quote Request

Request a Quote for 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.